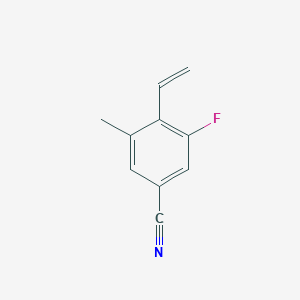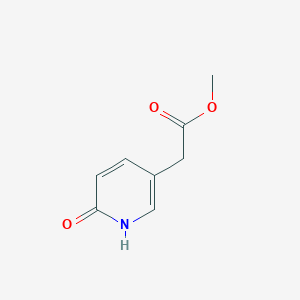
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound belongs to the class of pyridones, which are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate: This compound has a similar structure but with a methyl group at the 1-position, which may alter its reactivity and biological activity.
2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid: This compound has a different substitution pattern, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
methyl 2-(6-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h2-3,5H,4H2,1H3,(H,9,10) |
Clé InChI |
PBBLCTVNOXYRJA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CNC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
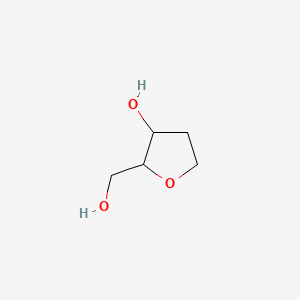
![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
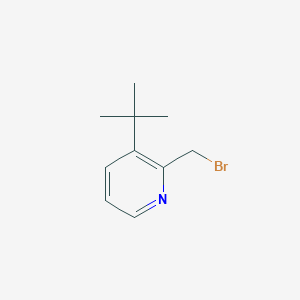
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)


![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
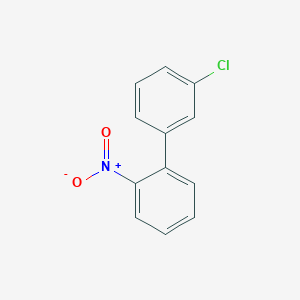

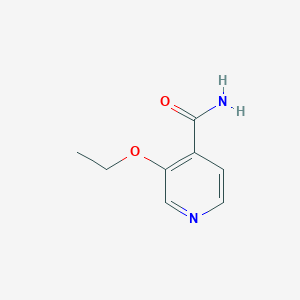
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
